molecular formula C16H21N5O2 B13010799 1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13010799
M. Wt: 315.37 g/mol
InChI Key: RNIHCAMRXYNEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is a sophisticated chemical hybrid scaffold designed for pharmaceutical research and development. Its structure integrates two privileged pharmacophores: a 4-phenylpiperazine moiety and a 1,2,3-triazole ring bearing a carboxylic acid functional group. The 1,2,3-triazole core is a renowned bioisostere, capable of mimicking various functional groups like amides and other heterocycles in molecular interactions, thereby enhancing the drug-like properties of potential candidates . This ring system is notably stable under metabolic conditions and participates in key dipole-dipole and hydrogen-bonding interactions with biological targets . The carboxylic acid group at the 4-position offers a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies. The 4-phenylpiperazine group is a common feature in numerous biologically active compounds, particularly those targeting the central nervous system, and is known to contribute favorably to a molecule's pharmacokinetic profile . The propyl linker connecting these two systems provides conformational flexibility, potentially enabling optimal binding to a target protein's active site. This compound is intended for research applications only, specifically as a building block in medicinal chemistry for the synthesis of novel molecules with potential anxiolytic, antibacterial, or other pharmacological activities . It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to utilize this high-purity intermediate to explore new chemical space in their drug discovery programs.

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

1-[2-(4-phenylpiperazin-1-yl)propyl]triazole-4-carboxylic acid

InChI

InChI=1S/C16H21N5O2/c1-13(11-21-12-15(16(22)23)17-18-21)19-7-9-20(10-8-19)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,22,23)

InChI Key

RNIHCAMRXYNEBF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(N=N1)C(=O)O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

  • Azide Intermediate Preparation: The azide precursor is typically synthesized by converting an appropriate alkyl halide or tosylate into the corresponding azide using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (~70°C). For example, a tosylated propyl derivative can be treated with NaN3 to yield the azide intermediate in yields around 78%.

  • Alkyne Derivative Preparation: The alkyne component, often bearing the phenylpiperazine moiety, can be prepared by alkylation of 4-phenylpiperazine with propargyl bromide or similar alkynyl halides under basic conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The azide intermediate and alkyne derivative are reacted in the presence of copper(I) iodide (CuI) and a base such as triethylamine in a solvent like acetonitrile at room temperature for 3 hours. This “click” reaction forms the 1,2,3-triazole ring efficiently, yielding the triazole intermediate in 76–82% yield.

  • The reaction is typically monitored by thin-layer chromatography (TLC) and the product purified by flash chromatography.

Introduction of the Carboxylic Acid Group

  • The carboxylic acid functionality at the 4-position of the triazole ring can be introduced by starting from a suitable precursor bearing an ester or protected acid group, followed by hydrolysis under acidic or basic conditions.

  • Alternatively, direct functionalization of the triazole ring via lithiation and subsequent carboxylation with CO2 can be employed, though this is less common for complex derivatives.

Purification and Isolation

  • The crude product is purified by silica gel column chromatography using mixtures of ethyl acetate and hexane or other suitable eluents.

  • The final compound can be isolated as an amorphous solid or as a salt by treatment with organic or inorganic acids (e.g., hydrochloric acid, maleic acid) to improve stability and solubility.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Azide formation NaN3, DMF DMF 70°C, 3 h ~78 Conversion of tosylate to azide
CuAAC cycloaddition CuI (2 equiv), Et3N (3 equiv), alkyne derivative Acetonitrile Room temp, 3 h 76–82 Formation of 1,2,3-triazole ring
Carboxylic acid introduction Hydrolysis or carboxylation Varies Varies Varies From ester or protected acid precursor
Purification Silica gel chromatography EtOAc/hexane mixtures Ambient Isolation of pure compound

Research Findings and Optimization Notes

  • The CuAAC reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles with minimal by-products.

  • Use of polar aprotic solvents such as DMF and acetonitrile facilitates azide formation and cycloaddition steps, respectively.

  • The choice of base and copper source affects the reaction rate and yield; triethylamine and CuI are commonly preferred.

  • Purification solvents and conditions are optimized to avoid decomposition and to obtain amorphous or crystalline forms suitable for further pharmaceutical development.

  • Acid salts of the final compound improve solubility and stability, with organic acids like maleic acid or inorganic acids like hydrochloric acid being effective.

Chemical Reactions Analysis

Triazole Core Formation

The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While direct synthesis steps for this compound are not explicitly documented, analogous procedures suggest:

  • Precursor preparation : A propiolic acid derivative reacts with an azide under Cu(I) catalysis to form the triazole core with a carboxylic acid group at position 4 .

  • Reaction conditions : Ethanol or THF as solvent, sodium acetate as base, and reflux at 60–100°C .

Side-Chain Functionalization

The propyl-piperazine side chain is introduced via nucleophilic substitution or alkylation:

  • Alkylation of triazole : The 1H-1,2,3-triazole-4-carboxylic acid reacts with 1-(2-chloropropyl)-4-phenylpiperazine in the presence of a base (e.g., K₂CO₃ or NaH) in polar solvents like DMF or ethanol .

  • Reaction yields : Similar alkylation reactions report yields of 80–91% under optimized conditions .

Key Reaction Conditions and Reagents

Reaction StepReagents/ConditionsYield (%)Citation
Triazole ring formationCuSO₄, sodium ascorbate, ethanol, 60°C85–96
Alkylation of triazole1-(2-Chloropropyl)-4-phenylpiperazine, K₂CO₃, DMF, 80°C80–91
PurificationColumn chromatography (CHCl₃:MeOH, 98:2)

Carboxylic Acid Group

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) to form methyl esters .

  • Amide formation : Couples with amines (e.g., hydrazine) via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

Piperazine Moiety

  • N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form quaternary ammonium salts .

  • Protonation : The piperazine nitrogen participates in acid-base reactions, forming water-soluble hydrochlorides .

Catalytic and Reductive Pathways

  • Hydrogenation : Palladium-on-charcoal (10% Pd/C) in methanol reduces nitro intermediates to amines, as seen in analogous triazole derivatives .

  • Oxidation : The carboxylic acid group resists further oxidation but can be decarboxylated under strong acidic or thermal conditions .

Purification and Characterization

  • Chromatography : Silica gel columns with CHCl₃:MeOH (98:2) eluent effectively isolate the target compound .

  • Crystallization : Ethanol or 4-methyl-2-pentanone yields high-purity crystals suitable for X-ray diffraction .

Stability and Degradation

  • Thermal stability : Decomposes above 240°C (melting point: 242–243°C) .

  • Photodegradation : Susceptible to UV-induced cleavage of the triazole ring in solution .

Scientific Research Applications

1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase and other enzymes involved in neurotransmission makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets in the body. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory.

The compound also interacts with other receptors and enzymes, modulating various biochemical pathways. For example, it may bind to serotonin receptors, influencing mood and behavior. The exact pathways and molecular targets involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity References
1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid Propyl-linked 4-phenylpiperazine Enhanced solubility, potential CNS activity Not explicitly reported; inferred receptor binding
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl, CF₃ High acidity, electron-withdrawing groups Selective c-Met inhibitor; GP = 68.09% (NCI-H522 lung cancer)
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazole, methyl Zwitterionic properties GP = 62.47% (NCI-H522 lung cancer)
1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid Hydroxyethyl Polar substituent Commercial availability; no reported bioactivity
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide Amide derivative Reduced acidity Apoptosis induction in multiple cancer cell lines

Pharmacological Properties

  • Acidity and Bioactivity: Carboxylic acid derivatives exhibit lower antiproliferative activity compared to their amide counterparts due to high acidity, which reduces cell permeability and increases non-specific binding . For example, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (GP = 68.09%) is less active than its amide derivative (GP < 30% for some cell lines) .
  • Bulky groups like 4-phenylpiperazine may improve CNS penetration but require optimization to avoid steric hindrance .
  • Zwitterionic Behavior : Compounds like 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibit zwitterionic properties, balancing solubility and membrane permeability, leading to moderate activity (GP = 62.47%) .

Key Research Findings and Challenges

  • Structural Optimization : Amidation of the carboxylic acid group improves activity, as seen in c-Met inhibitors . The target compound’s piperazine group may require further modification to enhance target specificity.
  • Analytical Characterization : Techniques like NMR, FT-IR, and X-ray crystallography (using SHELX ) are critical for confirming triazole derivatives’ structures and purity.

Biological Activity

1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1707734-88-0) is a compound of significant interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenylpiperazine with various triazole derivatives. The process often employs coupling agents such as carbonyldiimidazole (CDI) to facilitate the formation of the triazole ring and subsequent carboxylic acid functionalization. The resulting compound is characterized by its unique structure, which contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazole, including the compound , exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown significant antiproliferative effects comparable to standard chemotherapeutics like doxorubicin. In vitro assays indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Cell Line IC50 (µM) Mechanism
A549 (Lung)26Apoptosis
MCF7 (Breast)0.01Cell Cycle Arrest
HCT1160.07Apoptosis

Neuropharmacological Effects

The structural motif of phenylpiperazine is known for its interaction with neurotransmitter receptors. Compounds containing this moiety have been evaluated for their effects on serotonin and dopamine receptors. In particular, studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects by modulating serotonergic pathways .

Case Studies

In a recent pharmacological evaluation involving animal models, the compound was tested for its antihypertensive and antiarrhythmic properties. The results indicated a significant reduction in blood pressure in normotensive rats at doses of 5 mg/kg intravenously. Moreover, the compound demonstrated a protective effect against adrenaline-induced arrhythmias with an effective dose (ED50) of approximately 4.9 mg/kg .

Pharmacokinetics and ADME Profile

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Computational studies indicate that this compound has an acceptable bioavailability profile with low hepatotoxicity at therapeutic concentrations .

Q & A

Q. Why do batch-to-batch variations in melting points occur, and how are they controlled?

  • Methodological Answer : Variations (>2°C) indicate impurities or polymorphic transitions. Solutions include:
  • Recrystallization Optimization : Use solvent mixtures (e.g., EtOH/H2O) to isolate a single polymorph.
  • PAT Tools : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.